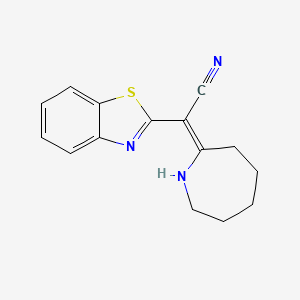

(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile

Description

(2Z)-2-(Azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is a heterocyclic acetonitrile derivative featuring a benzothiazole moiety and a seven-membered azepane ring connected via a Z-configured double bond. Its molecular formula is inferred as C₁₅H₁₁N₃S (molecular weight: 289.33 g/mol). This compound is hypothesized to serve as a precursor for synthesizing fused heterocycles or as a ligand in coordination chemistry due to its nitrile and nitrogen-rich structure .

Properties

IUPAC Name |

(2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c16-10-11(12-6-2-1-5-9-17-12)15-18-13-7-3-4-8-14(13)19-15/h3-4,7-8,17H,1-2,5-6,9H2/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWURAYWWDPHSTC-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C2=NC3=CC=CC=C3S2)NCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/NCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Core Structure : The compound features a benzothiazole moiety linked to an acetonitrile group via a double bond to an azepan ring.

- Molecular Formula : CHNS

- Molecular Weight : Approximately 232.31 g/mol

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various molecular targets. The specific mechanisms for this compound include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a critical role in apoptosis and inflammatory responses .

- Antimicrobial Activity : Benzothiazole derivatives often exhibit antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .

- Antioxidant Properties : The presence of the benzothiazole ring contributes to the antioxidant capacity of these compounds, which can help mitigate oxidative stress in cells .

Anticancer Activity

Research indicates that benzothiazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to inhibit cell proliferation and induce cell death in various cancer cell lines .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Antiinflammatory Effects

Benzothiazole derivatives have been investigated for their anti-inflammatory properties, particularly through the inhibition of JNK pathways. This inhibition can lead to reduced inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Research Findings and Case Studies

Scientific Research Applications

JNK Inhibition

One of the primary applications of this compound is as a c-Jun N-terminal kinase (JNK) inhibitor . JNKs are involved in stress responses and have been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of JNK pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study : Research has shown that JNK Inhibitor V effectively reduces tumor growth in xenograft models of cancer, indicating its potential as an anti-cancer agent .

Antimicrobial Activity

Recent studies have suggested that (2Z)-2-(azepan-2-ylidene)-2-(1,3-benzothiazol-2-yl)acetonitrile exhibits antimicrobial properties against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. By inhibiting JNK pathways, it may protect neurons from apoptosis induced by oxidative stress.

Case Study : A study demonstrated that treatment with JNK Inhibitor V significantly reduced neuronal death in models of Alzheimer's disease, suggesting its potential use in neurodegenerative therapies .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can be beneficial in preventing oxidative damage in cells.

Data Table: Antioxidant Activity

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15 |

| ABTS Radical Scavenging | 10 |

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl Acetonitrile Derivatives

Example : 2-(Benzo[d]thiazol-2-yl)acetonitrile (C₉H₅N₂S, MW: 189.21 g/mol)

- Synthesis: Prepared via condensation of 2-cyanomethyl benzothiazole with aldehydes in ethanol using triethylamine as a catalyst (e.g., room temperature, 3–10 min) .

- Properties : Melting point: 145–147°C; characterized by IR (C≡N stretch at ~2200 cm⁻¹) and NMR .

- Applications : Used as a precursor for synthesizing triazolopyridines and acrylonitriles .

- The nitrile group’s reactivity may also differ due to electronic effects from the azepane .

Benzimidazole-Based Acetonitriles

Example : (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile (C₁₀H₉N₃, MW: 171.20 g/mol)

- Structure : Replaces benzothiazole with a benzimidazole ring, enhancing hydrogen-bonding capacity via NH groups.

- Properties: Limited data on melting points or spectral features, but benzimidazoles generally exhibit higher thermal stability due to stronger intermolecular interactions .

- Contrast : The target compound’s sulfur atom in benzothiazole may confer distinct electronic properties (e.g., increased π-acidity) compared to benzimidazoles, influencing metal-binding selectivity in probes .

Triazolo[1,5-a]pyridine Carbonitriles

Example: 5-Amino-6-(1,3-benzothiazol-2-yl)-7-(3-hydroxypropyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (C₂₂H₁₇N₅S, MW: 391.47 g/mol)

- Synthesis : Generated via Michael addition of acetonitrile to α,β-unsaturated nitriles under ultrasonic conditions.

- Applications : Explored in pharmaceutical research due to fused triazole-pyridine scaffolds.

- Contrast: The target compound lacks a triazole ring but could serve as a precursor for similar fused systems. Its azepane ring might facilitate solubility in nonpolar solvents compared to polar triazolopyridines .

Comparative Data Table

Key Research Findings and Implications

- Reactivity : The target compound’s nitrile group is likely less electrophilic than benzothiazole derivatives due to electron-donating effects from the azepane ring, affecting its participation in cycloaddition or nucleophilic substitution reactions .

- Hydrogen Bonding : The azepane’s NH group may form weaker hydrogen bonds compared to benzimidazoles, as inferred from crystallographic studies on similar systems .

- Applications : While benzothiazole acetonitriles are used as Zn²⁺ probes , the target compound’s larger structure could expand its utility in sensing larger metal ions or organic cations.

Q & A

Q. How can fluorescence properties be engineered into derivatives for cellular imaging?

- Answer : Introduce electron-donating groups (e.g., methoxy) to the benzothiazole ring, which shifts emission wavelengths. For example, 5-methoxy derivatives exhibit λₑₘ ≈ 450 nm, suitable for Zn²⁺ sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.